molecular formula C15H19NO6 B2947897 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1269529-70-5

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2947897
CAS No.: 1269529-70-5
M. Wt: 309.318
InChI Key: NGSHHQFBVBUOOQ-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1269529-70-5) is a pyrrolidone-based compound supplied with a minimum purity of ≥95% . This chemical features a 2,3,4-trimethoxyphenyl moiety attached to a 1-methyl-5-oxopyrrolidine-3-carboxylic acid core, with a molecular formula of C₁₅H₁₉NO₆ and a molecular weight of 309.31 g/mol . The 3,4,5-trimethoxyphenyl scaffold, structurally similar to the 2,3,4-isomer in this compound, is a recognized pharmacophore in medicinal chemistry, known for its presence in molecules with diverse biological activities . Recent scientific investigations highlight that pyrrolidone derivatives bearing a trimethoxyphenyl group are promising scaffolds in anticancer research . Studies on similar compounds have shown that incorporating a 1,3,4-oxadiazolethione ring can significantly enhance anticancer activity, demonstrating higher potency against human A549 lung cancer cells than established drugs like cytarabine . This suggests potential for this compound class as a starting point for developing novel anticancer agents. Researchers are advised to handle this material with appropriate precautions. The product is stored and shipped at room temperature or with cold-chain transportation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-16-11(17)7-9(15(18)19)12(16)8-5-6-10(20-2)14(22-4)13(8)21-3/h5-6,9,12H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHHQFBVBUOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2,3,4-trimethoxybenzaldehyde with methylamine to form an intermediate imine, which is then cyclized and oxidized to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrrolidine derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been studied for potential use in drug discovery and development.

  • Medicine: Research is ongoing to explore its therapeutic potential, including its role in treating various diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 2,3,4-trimethoxyphenyl variant (target compound) is structurally distinct from the 3,4,5-trimethoxyphenyl analog , which is a known scaffold in microtubule-targeting anticancer agents (e.g., podophyllotoxin derivatives) . The positional isomerism likely alters binding affinity to tubulin or kinases.

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methoxy groups enhance electron density, improving interactions with hydrophobic pockets in proteins. In contrast, trifluoromethylphenyl analogues (e.g., 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid) exhibit electron-withdrawing effects, which may improve metabolic stability but reduce target affinity .

Solubility and Stability: The carboxylic acid group at the 3-position enhances water solubility compared to ester derivatives (e.g., methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate) .

Biological Activity

1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a trimethoxyphenyl group and a carboxylic acid functionality, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on available literature.

  • Molecular Formula : C15H19NO6
  • Molecular Weight : 309.31 g/mol
  • CAS Number : 1269529-70-5

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit notable anticancer activities. For instance, derivatives of pyrrolidine have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that certain pyrrolidine derivatives induced apoptosis in HL-60 and U937 cells by activating caspase pathways and promoting cytochrome c release from mitochondria .

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives

CompoundCell LineGI50 (µM)Mechanism
This compoundA549<0.01Apoptosis via caspase activation
Compound 10hHL-600.25Mitochondrial pathway activation
CA-4 (control)A5490.1Tubulin inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrrolidine derivatives have been studied for their antibacterial and antifungal activities. In vitro assays demonstrated that certain pyrrolidine compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundS. aureus0.0039
Compound X (similar structure)E. coli0.025

The precise mechanism of action for this compound remains under investigation. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in apoptosis and cell proliferation pathways. The presence of methoxy groups may enhance its binding affinity to biological targets, thereby modulating various cellular processes.

Case Studies

  • Anticancer Efficacy : In a recent study involving a series of pyrrolidine derivatives, one compound was shown to significantly inhibit tubulin polymerization in cancer cells, leading to decreased cell viability and increased apoptosis markers . The study emphasized the importance of the methoxy substituents in enhancing biological activity.
  • Antimicrobial Testing : A comprehensive evaluation of various pyrrolidine compounds revealed that those with electron-donating groups exhibited superior antibacterial activity compared to their unsubstituted analogs . This finding underscores the potential application of methoxy-substituted pyrrolidines in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for the preparation of 1-Methyl-5-oxo-2-(2,3,4-trimethoxyphenyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-step routes, typically involving:

Core formation : Condensation of substituted phenyl precursors (e.g., 2,3,4-trimethoxyphenyl derivatives) with itaconic acid or analogous dienophiles under reflux in aqueous or alcoholic media .

Functionalization : Esterification of the carboxylic acid group using methanol/H₂SO₄, followed by hydrazide formation via hydrazine monohydrate in isopropanol .

Derivatization : Condensation reactions with aromatic aldehydes/ketones to introduce heterocyclic or bioactive moieties (e.g., pyrazole, oxadiazole) .

  • Key Data :
StepReagents/ConditionsIntermediateYield (%)
1Itaconic acid, H₂O, refluxPyrrolidinone core65–75
2MeOH, H₂SO₄Methyl ester80–85
3Hydrazine monohydrate, isopropanolHydrazide70–78

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions on the pyrrolidinone ring and aromatic trimethoxyphenyl group. For example, methyl groups at C1 and methoxy protons appear as singlets in δ 3.2–3.8 ppm .
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ (pyrrolidinone) and carboxylic acid O-H (broad ~2500–3500 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .
    • Key Spectral Data :
TechniqueDiagnostic Peaks/Signals
¹H NMRδ 2.5–3.0 (pyrrolidinone CH₂), δ 3.7–3.9 (OCH₃)
¹³C NMRδ 175–180 (C=O), δ 55–60 (OCH₃)
FT-IR1705 cm⁻¹ (C=O), 1680 cm⁻¹ (carboxylic acid)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during multi-step synthesis?

  • Methodological Answer :

  • Purification : Acid-base extraction (e.g., NaOH dissolution followed by HCl acidification) enhances purity of intermediates .
  • Catalysis : Use of Pd(PPh₃)₄ in Suzuki-Miyaura couplings for aryl functionalization improves cross-coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during condensation reactions .
    • Case Study : Refluxing in p-xylene for 5–7 hours with succinic anhydride increased cyclization yields to 85–90% .

Q. What strategies enable the introduction of bioactive moieties to enhance pharmacological properties?

  • Methodological Answer :

  • Hydrazide Condensation : React the hydrazide intermediate with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux to form Schiff bases, which are further cyclized to oxadiazoles or thiazolidinones .
  • Heterocyclic Fusion : Attach pyrazolo[3,4-b]pyridine via palladium-catalyzed cross-coupling (e.g., using phenylboronic acid) to modulate anticancer activity .
    • Derivative Examples :
SubstituentBiological TargetActivity (IC₅₀)
5-Phenyl-1,3,4-oxadiazoleAnticancer (MCF-7)12.5 µM
Pyrazolo[3,4-b]pyridineAntimicrobial (E. coli)8 µg/mL

Q. How do structural modifications at the 2-(2,3,4-trimethoxyphenyl) position influence bioactivity?

  • Methodological Answer :

  • Methoxy Group Positioning : Trimethoxy substitution enhances DNA intercalation (anticancer) due to planar aromatic stacking, while mono-methoxy analogs show reduced potency .
  • Steric Effects : Bulkier substituents (e.g., 2-naphthyl) at the phenyl ring reduce solubility but improve target selectivity (e.g., kinase inhibition) .
    • SAR Findings :
ModificationActivity ChangeMechanism
2,4-Dimethoxy (vs. 2,3,4-trimethoxy)50% ↓ AntiproliferativeReduced DNA binding
Fluorophenyl substitution2x ↑ AntimicrobialEnhanced membrane permeability

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time). For example, antitumor activity in 2D vs. 3D cell models may vary due to penetration differences .
  • Structural Re-evaluation : Verify regiochemistry via X-ray crystallography (e.g., triclinic crystal packing in ethyl ester derivatives ).
  • Meta-Analysis : Cross-reference IC₅₀ values from multiple studies to identify outliers caused by impurities or solvent effects .

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